molecular formula C12H14N2O6S B058314 5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone CAS No. 111711-48-9

5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone

Cat. No. B058314
CAS RN: 111711-48-9
M. Wt: 314.32 g/mol
InChI Key: JRUPWSVHCWERNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone, also known as NS309, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s by researchers at the University of Copenhagen, Denmark, and has since been the subject of numerous scientific studies.

Scientific Research Applications

5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have vasodilatory effects on smooth muscle cells, which makes it a potential drug candidate for the treatment of hypertension and other cardiovascular diseases. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, making it a potential drug candidate for the treatment of neurological disorders.

Mechanism of Action

5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone exerts its effects by activating a specific type of ion channel called the small-conductance Ca2+-activated K+ (SK) channel. When 5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone binds to the SK channel, it opens the channel and allows potassium ions to flow out of the cell. This leads to hyperpolarization of the cell membrane and a decrease in intracellular calcium levels, which ultimately leads to vasodilation or neuroprotection depending on the cell type.
Biochemical and Physiological Effects
5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone has been shown to have several biochemical and physiological effects in various cell types. In smooth muscle cells, it leads to vasodilation and a decrease in blood pressure. In neurons, it leads to hyperpolarization and a decrease in excitability, which can protect against neuronal damage. It has also been shown to have anti-inflammatory effects in various cell types, which could potentially be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone has several advantages as a research tool. It is a small molecule compound that can be easily synthesized and purified, making it readily available for use in experiments. It also has a well-defined mechanism of action and can be used to selectively activate SK channels in various cell types. However, there are also limitations to its use. It can be difficult to control the concentration of 5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone in experiments, as it can be rapidly metabolized or degraded in the body. It also has potential off-target effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for the study of 5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone. One area of interest is the development of more potent and selective SK channel activators that could be used as therapeutic drugs. Another area of interest is the study of 5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone in various disease models to better understand its potential therapeutic applications. Finally, the development of new experimental techniques that allow for more precise control of 5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone concentration and delivery could also be an area of future research.

Synthesis Methods

5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone can be synthesized using a multi-step process that involves the reaction of 5-ethoxy-2-pyrrolidone with 4-nitrobenzenesulfonyl chloride and triethylamine in the presence of a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone. This synthesis method has been successfully replicated by several research groups, and the purity and yield of the final product have been optimized over time.

properties

CAS RN

111711-48-9

Molecular Formula

C12H14N2O6S

Molecular Weight

314.32 g/mol

IUPAC Name

5-ethoxy-1-(4-nitrophenyl)sulfonylpyrrolidin-2-one

InChI

InChI=1S/C12H14N2O6S/c1-2-20-12-8-7-11(15)13(12)21(18,19)10-5-3-9(4-6-10)14(16)17/h3-6,12H,2,7-8H2,1H3

InChI Key

JRUPWSVHCWERNT-UHFFFAOYSA-N

SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

synonyms

5-ethoxy-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one

Origin of Product

United States

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